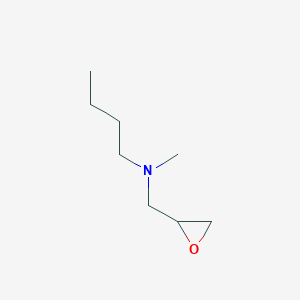

Butyl(methyl)(oxiran-2-ylmethyl)amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “Butyl(methyl)(oxiran-2-ylmethyl)amine” has been reported in several studies. For instance, one study discusses the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds . Another study presents a one-pot synthesis of 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “Butyl(methyl)(oxiran-2-ylmethyl)amine” have been studied. For example, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Physical And Chemical Properties Analysis

Amines, including “Butyl(methyl)(oxiran-2-ylmethyl)amine”, generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass . Tertiary amines have no hydrogen atom bonded to the nitrogen atom and so cannot participate in intermolecular hydrogen bonding .

Aplicaciones Científicas De Investigación

Chiral Resolution and Enantiopure Synthesis

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to Butyl(methyl)(oxiran-2-ylmethyl)amine, serves as an enantiopure chiral resolution reagent. It is obtained from enantiopure (2S,3S)-phenylglycidol and reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening. This process allows for the straightforward analysis of scalemic mixtures of amines, making it a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines (Rodríguez-Escrich et al., 2005).

Organic Synthesis and Reactivity

1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde's interaction with primary amines highlights the compound's reactivity towards oxirane moiety, leading to β-aminoalcohols. This reactivity profile underscores the stability of these products and their potential in synthesizing complex organic molecules (Suzdalev et al., 2011).

Aminocarbonylation Reactions

The use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes illustrates another application. This process yields carboxamides and 2-oxo-carboxamide derivatives under various conditions, showing the compound's role in facilitating carbon-carbon bond formation (Müller et al., 2005).

Polymerization and Material Science

The synthesis of imidazo-azines through flash vacuum thermolysis of tert-butylimines of various heterocyclic aldehydes, including pyrimidine-2-, pyrazine-2-, and other derivatives, demonstrates the compound's utility in creating heterocyclic structures. This method provides a pathway to synthesize novel materials and chemical intermediates with potential applications in material science and organic electronics (Justyna et al., 2017).

Antioxidant and Anti-inflammatory Applications

Research into analogues of butylated hydroxytoluene, including amine or amide derivatives with the 2,6-di-tert-butyl phenol moiety, indicates potential applications in medicinal chemistry. These compounds exhibit antioxidant properties, reduce acute inflammation, and inhibit COX-1 and lipoxygenase activity, suggesting their use in developing new therapeutic agents (Ziakas et al., 2006).

Direcciones Futuras

Future directions for the use of “Butyl(methyl)(oxiran-2-ylmethyl)amine” and similar compounds could include their use in the synthesis of new materials. For example, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized and served as a curing agent for polyester powder coatings . The study demonstrated that TOTC has efficient curing ability and huge market potential .

Mecanismo De Acción

Target of Action

Butyl(methyl)(oxiran-2-ylmethyl)amine is primarily used in the synthesis of epoxy compounds . The primary targets of this compound are activated esters and epoxides .

Mode of Action

The compound interacts with its targets through a self-curing mechanism. This involves a reaction between active ester (Ar–O–C (O)–) and epoxide moieties . This reaction is facilitated by the presence of 0.5 wt% 4-dimethylaminopyridine .

Biochemical Pathways

The affected pathway involves the synthesis of epoxy compounds. The compound, through its self-curing mechanism, contributes to the formation of highly flexible, A2B2- and A3B3-type epoxy compounds .

Result of Action

The result of the compound’s action is the formation of β-amino alcohols in high yields with excellent regioselectivity . This process is crucial for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Action Environment

The efficacy and stability of Butyl(methyl)(oxiran-2-ylmethyl)amine are influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the self-curing characteristic of the compound is observed at 160 °C . Furthermore, the presence of 4-dimethylaminopyridine enhances the compound’s interaction with its targets .

Propiedades

IUPAC Name |

N-methyl-N-(oxiran-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-9(2)6-8-7-10-8/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMFTARELSOHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl(methyl)(oxiran-2-ylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

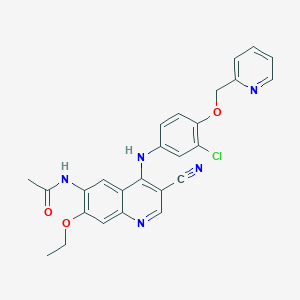

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)

![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)

![[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3166988.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)